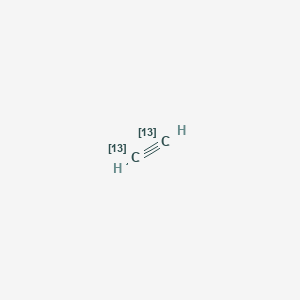

Acetylene-13C2

Vue d'ensemble

Description

Acetylene-13C2 is a labeled variant of acetylene, where both carbon atoms are isotopically enriched with carbon-13. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetylene-13C2 can be synthesized starting from carbon-13 enriched calcium carbide (Ca13C2). The calcium carbide is reacted with water to produce this compound: [ \text{Ca}^{13}\text{C}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{C}_2\text{H}_2 ] This reaction is typically carried out in a controlled environment to ensure the purity and yield of the this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the hydrolysis of calcium carbide in specialized generators designed to handle the reaction safely and efficiently .

Analyse Des Réactions Chimiques

Catalytic Carbonylation and Amination

Acetylene-13C₂ participates in nickel/iron sulfide-catalyzed reactions with carbon monoxide (CO) and ammonia (NH₃) under hydrothermal conditions (105°C, 7 days). This generates labeled carboxylic acid amides and amino acids through three primary pathways:

-

Pathway A : Double carbonylation of acetylene-13C₂ yields propionamide-13C₃ and succinamic acid-13C₄.

-

Pathway B : Hydration and oxidation produce acetic acid amide-13C₂.

-

Pathway C : Cleavage of acetylene-13C₂ forms formic acid amide-13C₁.

Key Data :

| Product | Isotopic Label | Yield (µmol) | Source |

|---|---|---|---|

| Propionamide-13C₃ | 100% 13C | 12.5 ± 1.2 | |

| Succinamic acid-13C₄ | 100% 13C | 8.3 ± 0.9 | |

| Formic acid amide-13C₁ | 66% 13C | 5.1 ± 0.7 |

Catalytic Aldol Condensation

Over nickel sulfide catalysts, acetylene-13C₂ undergoes hydration and oxidation to form acetaldehyde-13C₂, which subsequently participates in aldol condensation. This reaction produces α,β-unsaturated aldehydes like trans-but-2-enal-13C₄.

Mechanistic Insights :

-

Step 1 : Acetylene-13C₂ → Acetaldehyde-13C₂ (via NiS-catalyzed hydration/oxidation).

-

Step 2 : Aldol condensation of acetaldehyde-13C₂ yields trans-but-2-enal-13C₄.

NMR Data :

-

α,β-Unsaturated Aldehydes : 9.1–9.5 ppm (1H NMR, doublets).

Microbial Fermentation

In anaerobic estuarine sediments, microbial communities metabolize acetylene-13C₂, leading to stable carbon isotope fractionation. The kinetic isotope effect (KIE) during fermentation is 3.7 ± 0.5‰ , calculated from δ13C shifts:

| Parameter | Value | Source |

|---|---|---|

| Initial δ13C (‰) | -27.0 ± 0.5 | |

| Final δ13C (‰) | -30.7 ± 0.6 | |

| KIE (‰) | 3.7 ± 0.5 |

This process confirms acetylene-13C₂ as a substrate for anaerobic microorganisms, with applications in environmental carbon cycling studies .

Substitution Reactions

Acetylene-13C₂ reacts with electrophiles such as alkyl halides in the presence of strong bases (e.g., NaNH₂), forming substituted alkynes. For example:

-

Reaction with CH₃Br :

Product Analysis :

Oxidation:

-

Complete oxidation yields and :

-

Partial oxidation over NiS catalysts produces acetaldehyde-13C₂ (see Section 2) .

Reduction:

-

Hydrogenation with yields ethylene-13C₂ or ethane-13C₂, depending on conditions:

Applications De Recherche Scientifique

Chemical Research Applications

Acetylene-13C2 serves as a crucial labeled precursor in organic synthesis. Its isotopic labeling enables researchers to trace the pathways of chemical reactions and understand complex mechanisms.

Synthesis of Organic Molecules

- Use as a Building Block : this compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. The incorporation of carbon-13 allows for the monitoring of reaction pathways through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

| Compound Type | Application | Methodology |

|---|---|---|

| Pharmaceuticals | Labeled drug development | Synthesis from this compound |

| Polymers | Production of labeled polymers | Polymerization reactions |

| Organic Syntheses | Tracing carbon pathways | NMR and mass spectrometry |

Biological Applications

In biological research, this compound is instrumental in metabolic studies where tracing the fate of carbon atoms in biological systems is essential.

Metabolic Studies

- Carbon Pathway Tracing : this compound is employed to investigate metabolic pathways in organisms, particularly in anaerobic bacteria that utilize acetylene as a substrate. Studies have shown how these organisms metabolize acetylene, providing insights into their ecological roles and potential biotechnological applications .

Industrial Applications

This compound also finds use in industrial applications, particularly in the production of labeled materials for advanced technological applications.

Production of Labeled Materials

- Technological Innovations : The compound is applied in creating labeled polymers and materials that are essential for various technological advancements, including electronics and materials science .

| Industry | Application | Impact |

|---|---|---|

| Electronics | Labeled components | Enhanced performance and tracking |

| Materials Science | Development of new materials | Improved material properties |

Study on Carbon Isotope Fractionation

A significant study investigated the stable carbon isotope fractionation during the fermentation of acetylene by estuarine sediments. The results indicated that different bacterial strains exhibit unique metabolic pathways for acetylene utilization, which can be traced using this compound as a substrate .

Hyperpolarization Techniques

Recent advancements in hyperpolarization techniques using this compound have demonstrated enhanced NMR signals, allowing for better detection and analysis of complex organic molecules. This technique improves the sensitivity of NMR spectroscopy, making it a valuable tool in both chemical and biological research .

Mécanisme D'action

The mechanism of action of acetylene-13C2 in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. For example, in alkylation reactions, the acetylide anion formed from this compound acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetylene-1-13C: Another labeled alkyne used in similar applications.

Dimethyl acetylenedicarboxylate-1,2,3,4-13C4: A labeled derivative used in organic synthesis.

(Trimethylsilyl)acetylene-13C2: A protected form of acetylene used in specific coupling reactions

Uniqueness

This compound is unique due to its simple structure and versatility in various chemical transformations. Its isotopic labeling with carbon-13 makes it particularly valuable for tracing studies and detailed mechanistic investigations .

Activité Biologique

Acetylene-13C2, a carbon-13 isotopically labeled variant of acetylene (C2H2), has garnered attention in various scientific fields due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with microorganisms, and potential applications in medicine and research.

Overview of this compound

This compound is synthesized from carbon-13 enriched calcium carbide (Ca13C2) through hydrolysis. The reaction can be represented as follows:

This compound is utilized extensively in biological and chemical research due to its ability to act as a nucleophile or electrophile, allowing it to participate in various chemical reactions.

Metabolic Pathways

Recent studies have shown that this compound can undergo microbial fermentation, leading to stable carbon isotope fractionation. This process is crucial for understanding the metabolic pathways of acetylene in different environments.

Case Study: Microbial Fermentation

A study conducted on estuarine sediments demonstrated that this compound was consumed by microbial communities, resulting in a measurable change in stable carbon isotopes. The δ^13C values of the acetylene decreased from initial values around -27‰ during fermentation, indicating active microbial metabolism:

- Initial δ^13C Value : -27‰

- Final δ^13C Value : Increased over time during microbial activity

The kinetic isotope effects (KIEs) were calculated, showing an average KIE of 3.7 ± 0.5‰, suggesting significant biological processing of acetylene in these environments .

1. Tracing Carbon Pathways

This compound serves as a valuable tool for tracing carbon pathways in metabolic studies. Its isotopic labeling allows researchers to monitor the incorporation of carbon into various biochemical compounds, facilitating the understanding of metabolic processes.

2. Pharmaceutical Development

In medicinal chemistry, this compound is employed in the development of labeled pharmaceuticals for diagnostic imaging. Its stability and ability to participate in organic reactions make it an ideal candidate for creating tracers used in positron emission tomography (PET) and other imaging techniques .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

| Study | Findings | Application |

|---|---|---|

| Meckenstock et al. (2004) | Documented stable carbon isotope fractionation during microbial fermentation of C2H2 | Tracing carbon pathways |

| Elsner et al. (2005) | Identified KIEs during acetylene consumption by estuarine sediments | Understanding microbial metabolism |

| Hofstetter et al. (2008) | Demonstrated the use of this compound in studying biodegradation pathways | Environmental monitoring |

| BenchChem (2024) | Discussed synthetic routes for producing this compound and its role in organic synthesis | Pharmaceutical development |

Propriétés

IUPAC Name |

(1,2-13C2)ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13CH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446674 | |

| Record name | Acetylene-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35121-31-4 | |

| Record name | Acetylene-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35121-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.